molecular formula C15H15N5O3S B2572133 2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide CAS No. 303969-51-9

2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide

Cat. No.: B2572133
CAS No.: 303969-51-9
M. Wt: 345.38
InChI Key: XXDOQBBTUFMROD-UHFFFAOYSA-N
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Description

2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a complex organic compound with a molecular formula of C15H15N5O3S and a molecular weight of 345.3763 g/mol . This compound is characterized by its unique structure, which includes a purine ring system substituted with benzylsulfanyl and acetamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the purine ring.

    Acetamide Formation: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities, typically using reducing agents like lithium aluminum hydride.

    Substitution: The purine ring can undergo substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the removal of oxygen functionalities, resulting in simpler hydrocarbons.

Mechanism of Action

The mechanism of action of 2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[8-(methylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide
  • 2-[8-(ethylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide

Uniqueness

Compared to similar compounds, 2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-(8-benzylsulfanyl-3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-10(16)21)15(17-12)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDOQBBTUFMROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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